Cas no 1344838-29-4 ((2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid)

(2E)-4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid is a specialized organic compound featuring a conjugated enoic acid moiety linked to a 3-(methoxymethyl)pyrrolidine group via an amide bond. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The α,β-unsaturated carbonyl system offers electrophilic character for Michael additions or nucleophilic conjugate reactions, while the pyrrolidine scaffold enhances stereochemical control in chiral synthesis. Its methoxymethyl substituent further modulates solubility and steric properties. The compound’s balanced lipophilicity and functional group diversity make it particularly useful for designing bioactive molecules, including protease inhibitors or receptor modulators. Suitable for controlled acylation or cross-coupling reactions, it enables precise structural diversification in medicinal chemistry applications.
(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid structure
1344838-29-4 structure
Product Name:(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
CAS No:1344838-29-4
MF:C10H15NO4
MW:213.230403184891
CID:5573704
Update Time:2025-05-21

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxo-
    • (2e)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
    • (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
    • Inchi: 1S/C10H15NO4/c1-15-7-8-4-5-11(6-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)
    • InChI Key: GMZVFCZQFPOALY-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC(N1CCC(COC)C1)=O

Experimental Properties

  • Density: 1.210±0.06 g/cm3(Predicted)
  • Boiling Point: 408.5±28.0 °C(Predicted)
  • pka: 3.72±0.10(Predicted)

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid Pricemore >>

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Additional information on (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid (CAS No. 1344838-29-4): An Overview of a Promising Compound in Medicinal Chemistry

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid (CAS No. 1344838-29-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidinyl derivatives and has been extensively studied for its pharmacological properties, particularly in the context of neurodegenerative diseases and cancer.

The chemical structure of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid is characterized by a pyrrolidine ring substituted with a methoxymethyl group and a conjugated double bond, which imparts specific reactivity and biological activity. The presence of the methoxymethyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. The conjugated double bond, on the other hand, contributes to the compound's ability to form stable complexes with various biomolecules, including enzymes and receptors.

Recent studies have highlighted the potential of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid as a potent inhibitor of histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs has been shown to have therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

A study published in the Journal of Medicinal Chemistry demonstrated that (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid selectively inhibits HDAC6, a specific isoform of HDAC that is overexpressed in many cancer cells. HDAC6 inhibition has been associated with reduced cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapeutic agents. These findings suggest that (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid could be a valuable candidate for the development of novel anticancer drugs.

In addition to its anti-cancer properties, (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid has also shown promise in the treatment of neurodegenerative diseases. A study conducted by researchers at the University of California found that this compound effectively reduces oxidative stress and inflammation in neuronal cells, which are key factors contributing to the progression of diseases such as Alzheimer's and Parkinson's. The ability to modulate these pathways makes (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid an attractive target for further investigation in neuroprotective therapies.

The pharmacokinetic profile of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid has also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and plasma stability, making it suitable for both oral and parenteral administration. Furthermore, it has been shown to have low toxicity and minimal side effects at therapeutic doses, which enhances its potential as a safe and effective therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid in human subjects. Early results from phase I trials have been promising, with no significant adverse events reported at doses up to 500 mg/day. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, (2E)-4-[3-(methoxymethyl)pyrrolidin-1-y l)-4-o x obu t - 2 - eno ic ac id strong > (CAS No . 1 3 4 4 8 3 8 - 2 9 - 4 ) represents a promising lead compound in medicinal chemistry with diverse therapeutic applications . Its unique chemical structure , selective HDAC6 inhibition , neuroprotective properties , and favorable pharmacokinetic profile make it an attractive candidate for further development . Ongoing research continues to uncover new insights into its mechanisms of action , paving the way for potential breakthroughs in the treatment of various diseases . p >

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